2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(3-benzoyl-6-chloro-4-oxoquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O5/c1-33-22-11-9-18(13-23(22)34-2)28-24(30)15-29-14-20(25(31)16-6-4-3-5-7-16)26(32)19-12-17(27)8-10-21(19)29/h3-14H,15H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXHAWFANOKVKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)C(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
- Starting materials : 6-Chloroaniline and ethyl acetoacetate.
- Cyclization : Conducted in diphenyl ether at 240–255°C for 4 hours.
- Product : 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester (Yield: 77%).
The reaction proceeds via thermal cyclization, favoring the 4-quinolone tautomer over the 4-hydroxyquinoline form.
Mechanistic Insights
- Formation of Schiff base : Condensation of aniline with β-ketoester.
- Cyclization : Intramolecular attack of the enolate on the aryl ring.
- Aromatization : Loss of water and ethanol to yield the quinolinone.
N-Alkylation with Bromoacetamide Intermediate
The N-(3,4-dimethoxyphenyl)acetamide side chain is introduced via N-alkylation of the quinolinone’s NH group.
Synthesis of Bromoacetamide
Alkylation of Quinolinone
- Base : Sodium hydride (NaH) in anhydrous DMF.
- Alkylating agent : Bromo-N-(3,4-dimethoxyphenyl)acetamide.
- Conditions : Stirring at 25°C for 16 hours.
- Yield : 60–75% (extrapolated from).
Alternative Synthetic Routes
Mitsunobu Reaction for N-Alkylation
Reductive Amination
- Substrates : Quinolinone-1-carbaldehyde and 3,4-dimethoxyaniline.
- Reducing agent : NaBH₃CN.
- Limitation : Requires prior oxidation of NH to aldehyde.
Optimization and Yield Improvements
Solvent Effects
Catalytic Enhancements
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Challenges and Solutions
Regioselectivity in Benzoylation
Stability of Intermediates
- Quinolinone hydrolysis : Stabilize by storing under inert atmosphere.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, forming quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities and could be a candidate for drug development.
Medicine
In medicine, compounds like this are investigated for their potential therapeutic effects. They may act as enzyme inhibitors, receptor antagonists, or other bioactive agents.
Industry
Industrially, such compounds can be used in the development of dyes, pigments, and other materials due to their stable aromatic structure.
Mechanism of Action
The mechanism of action of 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, disrupting normal cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Acetamide Linkages
A. A-740003 (N-(1-{[(Cyanoimino)(5-Quinolinylamino)Methyl]Amino}-2,2-Dimethylpropyl)-2-(3,4-Dimethoxyphenyl)Acetamide)
- Structural Differences: A-740003 shares the 3,4-dimethoxyphenylacetamide group but replaces the 3-benzoyl-6-chloroquinoline core with a cyanoiminoquinoline moiety. The additional 2,2-dimethylpropyl spacer alters steric bulk .
- Biological Activity : A-740003 is a selective P2X7 receptor antagonist, demonstrating dose-dependent neuropathic pain reduction in rats (ED₅₀: 30 mg/kg) . The target compound’s benzoyl and chloro substituents may confer distinct receptor interactions, though its specific activity remains uncharacterized in the provided evidence.
B. 2-[3-(Benzenesulfonyl)-6-Ethyl-4-Oxoquinolin-1-yl]-N-(4-Chlorophenyl)Acetamide
- Structural Differences : This analogue substitutes the 3-benzoyl group with a benzenesulfonyl moiety and replaces the 6-chloro substituent with an ethyl group. The sulfonyl group enhances electron-withdrawing effects compared to benzoyl .
Compounds with Dimethoxyphenyl Moieties
A. N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B)
- Structural Differences: Rip-B replaces the quinoline-acetamide core with a benzamide-phenethylamine structure.
- Synthesis: Synthesized via benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield), contrasting with the target compound’s likely multi-step quinoline functionalization .
B. 2-Cyano-2-[2-(4-Methoxyphenyl)Hydrazinylidene]-N-(4-Sulfamoylphenyl)Ethanamide (13b)
- Structural Differences: Features a cyano-hydrazinylidene core and a sulfamoylphenyl group instead of the quinoline system. The 4-methoxyphenyl group provides electronic modulation distinct from 3,4-dimethoxy substitution .
- Spectral Data : IR peaks at 2212 cm⁻¹ (C≡N) and 1662 cm⁻¹ (C=O), with $ ^1H $-NMR confirming methoxy (δ 3.77) and aromatic protons (δ 7.00–7.92) .
Data Tables
Table 1: Structural and Functional Group Comparison
Research Findings and Implications
- Synthetic Complexity: The target compound likely requires multi-step synthesis (e.g., quinoline ring formation, benzoylation, and acetamide coupling), contrasting with simpler amidation routes for Rip-B or diazonium salt couplings for 13b .
- Bioactivity Potential: The 3-benzoyl and 6-chloro groups may enhance kinase or protease inhibition, as seen in other quinoline derivatives . A-740003’s P2X7 antagonism suggests dimethoxyphenylacetamide derivatives have CNS applications, but the target compound’s benzyol group could redirect activity toward anticancer targets .
Biological Activity
The compound 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a derivative of quinoline known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a complex structure that includes a quinoline core substituted with various functional groups. The presence of the benzoyl and dimethoxyphenyl groups enhances its biological activity by potentially increasing binding affinity to biological targets.
Biological Activity Overview
Research indicates that quinoline derivatives exhibit a range of biological activities including antimicrobial , anticancer , and anti-inflammatory properties. The specific compound has shown promising results in various studies.
Anticancer Activity
Several studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study:
In a study evaluating the effects of related quinoline compounds on cancer cell proliferation, it was found that certain derivatives inhibited cell growth significantly in both 2D and 3D cultures. The IC50 values for these compounds ranged from to , indicating potent antiproliferative effects .
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. The compound has been tested against several bacterial strains with varying degrees of success.
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound Name | Target Bacteria | MIC (μg/mL) | Activity |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 10 | Effective |
| Compound B | Escherichia coli | 15 | Moderate |
| C647-1088 | Bacillus subtilis | 5 | Highly Effective |
This table illustrates the minimal inhibitory concentrations (MIC) for selected compounds against common bacterial pathogens .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition: Quinoline derivatives often act as inhibitors of key enzymes involved in cancer cell proliferation or microbial metabolism.
- DNA Interaction: Many quinolines can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.
Q & A
Q. What are the key structural features influencing the reactivity and biological activity of this compound?
The compound’s quinoline core, substituted with a benzoyl group at position 3 and a chloro group at position 6, provides a rigid aromatic framework critical for π-π stacking interactions in biological systems. The 3,4-dimethoxyphenylacetamide moiety enhances solubility and modulates receptor binding affinity through hydrogen bonding and steric effects . Key functional groups include:
- 4-Oxo group : Participates in keto-enol tautomerism, affecting redox behavior .
- Chloro substituent : Enhances electrophilicity for nucleophilic substitution reactions .
- Dimethoxyphenyl group : Influences lipophilicity and metabolic stability .
Q. What synthetic methodologies are recommended for preparing this compound?
The synthesis typically involves:
- Step 1 : Friedländer condensation of substituted anilines with ketones to form the quinoline core .
- Step 2 : Benzoylation at position 3 using 4-fluorobenzoyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Step 3 : Acetamide coupling via nucleophilic substitution with N-(3,4-dimethoxyphenyl)amine, optimized using Hünig’s base as a catalyst . Yields (~58%) are improved by iterative purification via silica gel chromatography and recrystallization from ethyl acetate .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.69 ppm for aromatic protons, δ 169.8 ppm for carbonyl carbons) confirm regioselectivity and purity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 347) .
- HPLC-PDA : Assesses purity (>98%) and stability under varying pH conditions .
Advanced Research Questions
Q. How can reaction yields be optimized for nucleophilic substitution steps?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the dimethoxyphenylamine .
- Temperature Control : Maintain 50–60°C to balance reaction rate and byproduct formation .
- Catalyst Screening : Use tetrabutylammonium bromide (TBAB) to stabilize transition states in SN2 mechanisms . Statistical design of experiments (DoE) is recommended to identify critical parameters (e.g., solvent ratio, catalyst loading) and minimize trial-and-error approaches .
Q. What computational strategies are effective for predicting biological targets?
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate interactions with kinase domains (e.g., EGFR, VEGFR) based on the quinoline scaffold’s affinity for ATP-binding pockets .
- QSAR Modeling : Correlate substituent electronegativity (e.g., chloro vs. fluoro) with IC₅₀ values using Hammett constants .
- MD Simulations : Assess binding stability over 100 ns trajectories to prioritize targets for in vitro validation .
Q. How can conflicting data on substituent effects be resolved?
Contradictions in substituent activity (e.g., chloro vs. methoxy groups in receptor binding) require:
- Comparative Assays : Parallel testing of analogs under standardized conditions (e.g., SPR for binding kinetics, MTT assays for cytotoxicity) .
- Metabolite Profiling : LC-MS/MS to identify phase I/II metabolites influencing observed bioactivity .
- Crystallography : Resolve 3D structures of ligand-target complexes to clarify steric/electronic contributions .
Methodological Tables
Table 1 : Key Reaction Conditions for Substitution Reactions
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzoylation | 4-Fluorobenzoyl chloride, DCM, 0°C | 58–65 | |
| Acetamide Coupling | Hünig’s base, DMF, 50°C | 45–58 |
Table 2 : Computational Tools for Target Prediction
| Tool | Application | Output Metrics |
|---|---|---|
| AutoDock Vina | Binding affinity prediction | ΔG (kcal/mol) |
| GROMACS | Binding stability | RMSD (Å) |
| MOE | Pharmacophore mapping | Fit score |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
